molecular formula C23H30N2O4S B2555318 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide CAS No. 941956-10-1

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2555318
M. Wt: 430.56
InChI Key: INIIJOQTEXSXML-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a nootropic compound that is widely used for its cognitive-enhancing effects. It was first synthesized in Russia in the 1990s and has since gained popularity as a cognitive enhancer and neuroprotective agent.

Scientific Research Applications

Enzyme Inhibitory Activities

A study by Virk et al. (2018) describes the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide through conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 8g, in particular, showed good activity against these enzymes, suggesting its potential for therapeutic applications in conditions associated with these enzymes (Virk et al., 2018).

Antibacterial Potential

Another research conducted by Iqbal et al. (2017) explored the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study found that certain compounds exhibited moderate inhibitory activity against Gram-negative bacterial strains, with compound 8g being notably active against strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25-17-6-5-11-20(25)18-23(26)24-16-7-10-19-8-3-2-4-9-19/h2-4,8-9,12-15,20H,5-7,10-11,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIJOQTEXSXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide

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